![molecular formula C9H9BrN2O B13897390 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one is a heterocyclic compound with a unique structure that includes a bromine atom and a fused azepine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a CCR2 antagonist, which may have implications in treating chronic inflammation, diabetes, and cancer.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets, such as the CCR2 receptor. By binding to this receptor, the compound can inhibit its activity, leading to downstream effects on cellular signaling pathways involved in inflammation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: A similar compound with a different substitution pattern on the azepine ring.
1-Aryl-6-alkyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones: Compounds with aryl and alkyl substitutions that exhibit different biological activities.
Uniqueness
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one |
InChI |
InChI=1S/C9H9BrN2O/c10-6-4-7-8(12-5-6)2-1-3-11-9(7)13/h4-5H,1-3H2,(H,11,13) |
InChI Key |
PCAVEOFNKNXTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Br)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


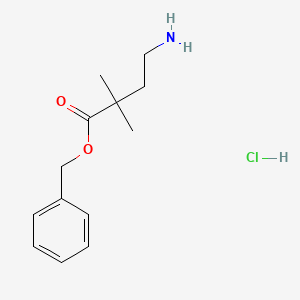
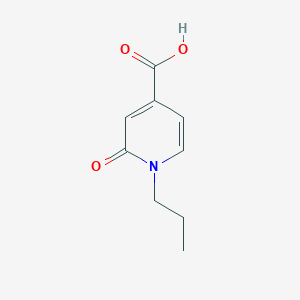
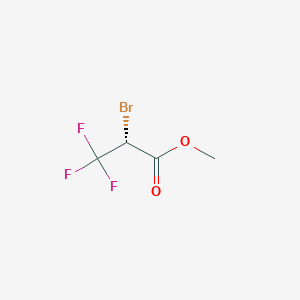
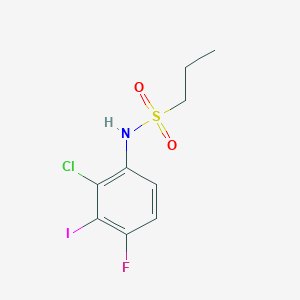
![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
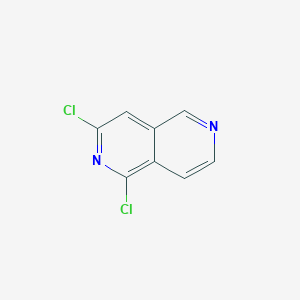
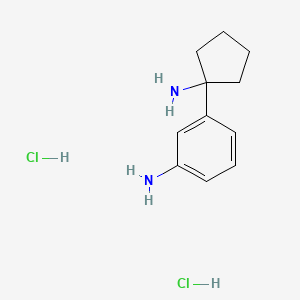
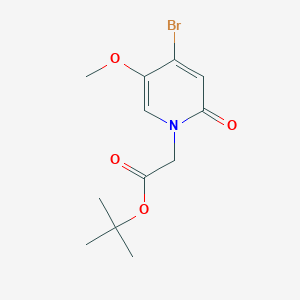
![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)

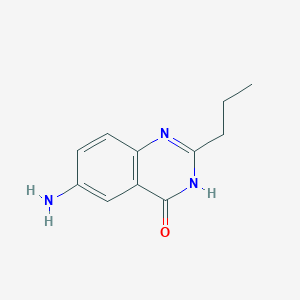

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)

